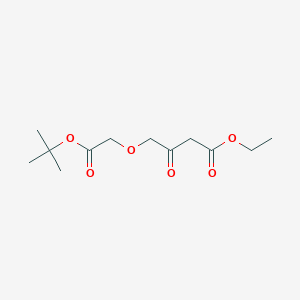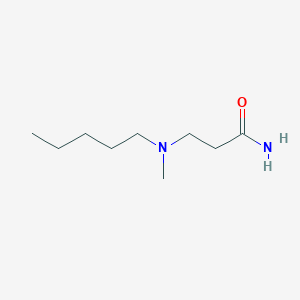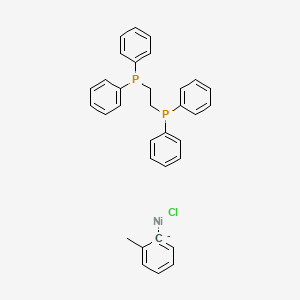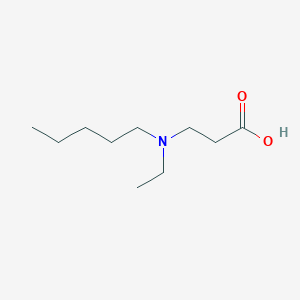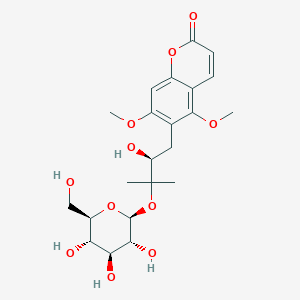
(-)-Toddalolactone 3'-O-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Toddalolactone 3’-O-beta-D-glucopyranoside is a naturally occurring compound found in various plant species. It is a glucoside derivative of toddalolactone, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside typically involves the glycosylation of toddalolactone with a suitable glucosyl donor. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions. The process may include steps such as protection and deprotection of functional groups to ensure the selective formation of the desired glucoside.
Industrial Production Methods
Industrial production of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can provide a sustainable and scalable source of the compound, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Toddalolactone 3’-O-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The glucopyranoside moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its therapeutic potential, (-)-Toddalolactone 3’-O-beta-D-glucopyranoside is being investigated for its role in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and formulations for various industrial applications.
Mecanismo De Acción
The mechanism of action of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin 3-O-beta-D-glucopyranoside: Known for its antioxidant and anti-inflammatory properties.
Kaempferol 3-O-beta-D-glucopyranoside: Exhibits antimicrobial and anticancer activities.
Isorhamnetin 3-O-beta-D-glucopyranoside: Has been studied for its neuroprotective effects.
Uniqueness
(-)-Toddalolactone 3’-O-beta-D-glucopyranoside stands out due to its unique structural features and diverse biological activities. Its specific glycosylation pattern and the presence of the toddalolactone moiety contribute to its distinct properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H30O11 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
6-[(2S)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C22H30O11/c1-22(2,33-21-19(28)18(27)17(26)14(9-23)32-21)15(24)7-11-12(29-3)8-13-10(20(11)30-4)5-6-16(25)31-13/h5-6,8,14-15,17-19,21,23-24,26-28H,7,9H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 |
Clave InChI |
YVMUBJPWZKUGBC-OOBAEQHESA-N |
SMILES isomérico |
CC(C)([C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


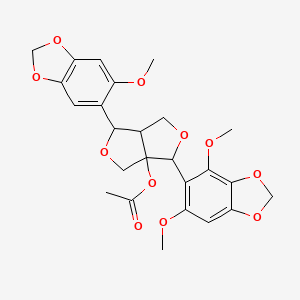
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

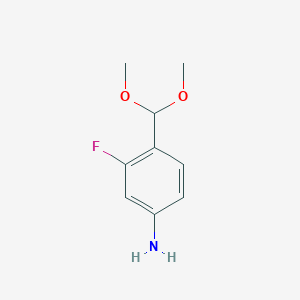
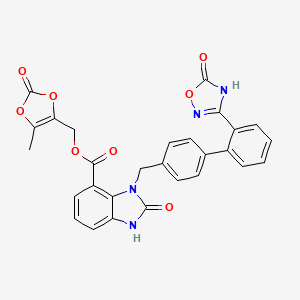


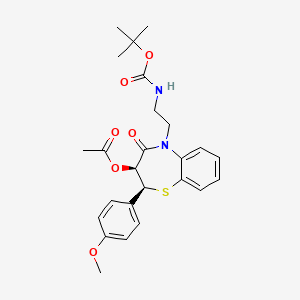
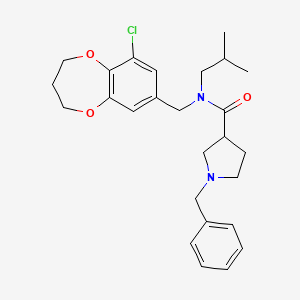
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
